molecular formula C7H12ClN3 B1509643 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 1159011-01-4

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

Cat. No. B1509643
M. Wt: 173.64 g/mol
InChI Key: HUEZPVTYDITOPK-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride” is a compound with the CAS Number: 1159011-01-4 . It has a molecular weight of 173.65 .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade . For instance, 7-methyl-3H-imidazo[4,5-c]pyridine can be obtained from 5-methyl-3,4-diamino-pyridine in 100% formic acid . The reaction mixture is boiled under reflux for 6 hours .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Oligonucleotide Synthesis

The compound has been utilized in the selective O-phosphitilation of nucleoside phosphoramidite reagents. Gryaznov and Letsinger (1992) discovered that, in contrast to tetrazole, the use of pyridine hydrochloride/imidazole converts nucleoside phosphoramidites into intermediates with a high preference for phosphitilating hydroxyl groups over amino groups. This method permits the synthesis of mixed-base twenty-mer oligonucleotides from nucleoside reagents containing unprotected amino groups, offering a valuable approach for creating oligonucleotide analogues sensitive to conventional deblocking reagents (Gryaznov & Letsinger, 1992).

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold, closely related to 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, is noted for its broad range of applications in medicinal chemistry. Deep et al. (2016) highlight its potential in creating anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal agents. This scaffold is represented in various marketed preparations, underscoring the structural modifications undertaken to discover novel therapeutic agents (Deep et al., 2016).

Biological Activities

Research into imidazo[1,2-a]pyridines has expanded into exploring their potential as antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position, investigating their antisecretory and cytoprotective properties against ulcers. While none exhibited significant antisecretory activity, several showed promising cytoprotective properties, indicating their potential therapeutic utility (Starrett et al., 1989).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard statement of H319 . The precautionary statements are P305+P351+P338 .

Future Directions

Imidazo[4,5-c]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . In recent years, new preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described . This suggests that there is ongoing research in this area, and we can expect more advancements in the future.

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEZPVTYDITOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736851
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

CAS RN

485402-39-9, 1159011-01-4
Record name 3H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485402-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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